Nilutamide
概要
説明
Nilutamide is an antineoplastic hormonal agent primarily used in the treatment of prostate cancer . It is a pure, nonsteroidal anti-androgen with affinity for androgen receptors, but not for progestogen, estrogen, or glucocorticoid receptors . Consequently, Nilutamide blocks the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue .
Synthesis Analysis
The synthesis of Nilutamide involves using 3 trifluoromethyl, 4 cyano chlorobenzene as raw material, and 5,5 Dimethyl Hydan in dimethyl sulfoxide solvent . It is reacted under alkalinity and potassium iodide catalytic action . The gained crude product is purified by recrystallization . This method is simpler, faster, and cheaper to implement; provides high yields; and avoids toxic heavy .
Molecular Structure Analysis
Nilutamide is a microcrystalline, white to practically white powder with a molecular weight of 317.25 . Its molecular formula is C12H10F3N3O4 . It is freely soluble in ethyl acetate, acetone, chloroform, ethyl alcohol, dichloromethane, and methanol . It is slightly soluble in water .
Chemical Reactions Analysis
Attempts to obtain new cocrystals of nonsteroidal antiandrogenic drug nilutamide produced alternative polymorphic forms of the compound (Form II and Form III) and their crystal structures were elucidated by single-crystal X-ray diffraction . Apart from the cocrystallization technique, lyophilization was found to be an effective strategy for achieving polymorph control of nilutamide .
Physical And Chemical Properties Analysis
The physicochemical properties and relative stability of the commercial Form I and newly obtained Form II were comprehensively investigated by a variety of analytical methods (thermal analysis, solution calorimetry, solubility, and sublimation) . Form I and Form II were found to be monotropically related, with Form I being confirmed as the thermodynamically most stable solid phase .
科学的研究の応用
Metabolism in Rat Tissues
- Metabolism in Rat Lung and Other Tissues : Nilutamide, a pneumotoxic and hepatotoxic antiandrogen, undergoes metabolism in rat lung, liver, brain, kidney, heart, blood, and intestine, forming hydroxylamine and amine derivatives. This metabolism is facilitated by cytosolic type II nitroreductase activity in these tissues, which might explain some side effects of nitroaromatic compounds like nilutamide in human therapeutics (Ask et al., 2004).
Pharmacokinetics and Safety
- Pharmacodynamic and Pharmacokinetic Properties : Nilutamide, a nonsteroidal antiandrogen, is used to treat prostate cancer. It shows affinity for androgen receptors but not for other hormone receptors. The drug's long half-life allows for once-daily administration and is generally well-tolerated with adverse effects consistent with androgen depletion (Harris et al., 1993).
Reductive Metabolism
- Reductive Metabolism in Rat Lung : Research on the reductive metabolism of nilutamide in rat lung indicates that it is extensively reduced by lung tissues, particularly by alveolar macrophages. This could help understand the mechanisms behind nilutamide's toxicity (Ask et al., 2006).
Analytical Methods for Nilutamide
- Spectrophotometric Analysis : A study on the spectrophotometric monitoring of nilutamide in pharmaceutical formulations highlights a new methodology for quantifying the drug, offering a simpler alternative for routine quality control in the pharmaceutical industry (Carvalho et al., 2014).
Impact on Lung Health
- Interstitial Pneumonitis in Prostate Cancer Patients : Nilutamide has been associated with interstitial pneumonitis in patients undergoing treatment for prostate cancer. This condition appears to be reversible upon discontinuation or adjustment of nilutamide dosage (Wieder & Soloway, 1998).
Stress Degradation and Toxicity
- Degradation and Toxicity Assessment : A study focusing on nilutamide's degradation under various stress conditions and its in silico toxicity prediction indicates a higher carcinogenic probability for its degradation products compared to nilutamide itself (Babu et al., 2014).
Pneumonitis Reports
- Reports on Nilutamide-Induced Pneumonitis : A report detailing eight cases of reversible pulmonary opacities and respiratory symptoms in patients taking nilutamide for prostate cancer treatment emphasizes the need for careful monitoring of lung health during treatment (Pfitzenmeyer et al., 1992).
Nilutamide in Isolated Rat Lung
- Pharmacokinetics in Rat Lung : Investigation of nilutamide disposition in isolated perfused rat lungs shows its concentration and metabolism in lung tissues, providing insights into its pulmonary effects (Camus et al., 1991).
Impact on Liver Enzymes
- Effects on Liver Cytochrome P-450 : Nilutamide inhibits various activities of human liver microsomes, suggesting its impact on hepatic cytochrome P-450 activity. This could contribute to its therapeutic effects and side effects in humans (Babany et al., 1989).
Therapeutic Utility
- Utility as a Second-Line Hormonal Agent : Nilutamide shows potential as a second-line hormonal agent in patients with hormone-resistant prostate cancer, highlighting its role in overcoming resistance to other antiandrogens (Desai et al., 2001).
Free Radical Generation and Lung Lesions
- Role in Lung Lesion Development : The generation of free radicals during nilutamide's metabolism in lung microsomes is studied, suggesting a possible role in the development of lung lesions in patients treated with this anti-androgen (Berger et al., 1992).
Long-term Efficacy in Prostate Cancer
- Efficacy with Castration in Prostate Cancer : Long-term studies on nilutamide in combination with orchiectomy in advanced prostate cancer show significant benefits in progression and survival, with good tolerability over the long term (Dijkman et al., 1997).
Mitochondrial Respiratory Chain Inhibition
- Effects on Mitochondrial Respiratory Chain : Research indicates that nilutamide inhibits the mitochondrial respiratory chain at the level of complex I, which could contribute to its adverse effects, such as oxidative stress in hepatocytes (Berson et al., 1994).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXYUMMDTVBTOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034165 | |
Record name | 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nilutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.19e-03 g/L | |
Record name | Nilutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nilutamide competes with androgen for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue. This blockade of androgen receptors may result in growth arrest or transient tumor regression through inhibition of androgen-dependent DNA and protein synthesis. | |
Record name | Nilutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00665 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nilutamide | |
CAS RN |
63612-50-0 | |
Record name | Nilutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63612-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nilutamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063612500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nilutamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00665 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nilutamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-Dimethyl-3-(alpha,alpha,alpha-trifluoro-4-nitro-m-tolyl)hydantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-Dimethyl-3-[4-nitro-2-(trifluormethyl)phenyl]-1H-imidazol-2,4(3H,4H)-dion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NILUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51G6I8B902 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nilutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014803 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。